molecular formula C11H9F2NO2 B8303861 1,7-Difluoro-4,6-dimethoxyisoquinoline

1,7-Difluoro-4,6-dimethoxyisoquinoline

Cat. No.: B8303861
M. Wt: 225.19 g/mol
InChI Key: FMWCSWNYPIYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Difluoro-4,6-dimethoxyisoquinoline is a fluorinated isoquinoline derivative characterized by fluorine substituents at positions 1 and 7, and methoxy groups at positions 4 and 6. The introduction of fluorine atoms enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while methoxy groups contribute to solubility and binding interactions.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

1,7-difluoro-4,6-dimethoxyisoquinoline

InChI

InChI=1S/C11H9F2NO2/c1-15-9-4-6-7(3-8(9)12)11(13)14-5-10(6)16-2/h3-5H,1-2H3

InChI Key

FMWCSWNYPIYJKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=C2F)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity References
1,7-Difluoro-4,6-dimethoxyisoquinoline 1-F, 7-F, 4-OCH₃, 6-OCH₃ C₁₁H₁₀F₂NO₂ 257.20 (calc.) High electronegativity, metabolic stability Not reported (inferred) N/A
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6-OCH₃, 7-OCH₃, 1-CH₃, ethyl ester C₁₅H₁₉NO₄ 277.32 Ester group enhances lipophilicity Antitumor (inferred)
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 6-OCH₃, 7-OCH₃, 1-CH₃, phenylcarboxamide C₂₀H₂₂N₂O₃ 338.40 Amide group improves solubility Not reported
(6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) trifluoroacetate (6) Benzodioxin ring, trimethoxyphenyl C₂₃H₂₄F₃NO₇ 507.43 Bulky substituents, trifluoroacetate Antitumor (explicit)
Isoquinoline, 1-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy Benzodioxol, 6-OCH₃, 7-OCH₃ C₁₈H₁₉NO₄ 313.35 Planar structure, hydrogen bonding Not reported

Key Observations:

Substituent Positions: Unlike 6,7-dimethoxy analogs (e.g., 6d, 6f), this compound features fluorine at positions 1 and 7, which may reduce steric hindrance and enhance electronic interactions with biological targets .

Fluorine vs. Methoxy : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to methoxy groups, which are bulkier and more electron-donating .

Synthetic Complexity : Fluorination at positions 1 and 7 likely requires specialized reagents (e.g., DAST or Selectfluor), contrasting with methoxy or benzodioxin derivatives synthesized via reductive amination or Pd/C-catalyzed hydrogenation .

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